2-(Triethoxymethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Triethoxymethyl)pyridine is an organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds with a six-membered ring containing one nitrogen atom. The presence of the triethoxymethyl group at the 2-position of the pyridine ring imparts unique chemical properties to this compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Triethoxymethyl)pyridine typically involves the reaction of pyridine with triethoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the triethoxymethyl group. The general reaction scheme is as follows:
Pyridine+Cl-CH2-OCH2CH3→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often utilize catalysts and optimized reaction conditions to achieve high purity and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Triethoxymethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxide derivatives.
Reduction: Reduction reactions can yield pyridine derivatives with reduced functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the triethoxymethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted pyridines, pyridine N-oxides, and reduced pyridine derivatives.
Scientific Research Applications
2-(Triethoxymethyl)pyridine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound serves as a precursor for biologically active molecules and pharmaceuticals.
Medicine: It is involved in the development of drugs targeting specific biological pathways.
Industry: The compound is utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2-(Triethoxymethyl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The triethoxymethyl group can undergo hydrolysis, releasing reactive intermediates that interact with biological molecules. These interactions can modulate enzymatic activity, receptor binding, and signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methylpyridine: Lacks the triethoxymethyl group, resulting in different reactivity and applications.
2-Ethoxymethylpyridine: Contains a shorter ethoxymethyl group, affecting its chemical properties and uses.
2-(Methoxymethyl)pyridine: Has a methoxymethyl group, leading to distinct reactivity and applications.
Uniqueness
2-(Triethoxymethyl)pyridine is unique due to the presence of the triethoxymethyl group, which imparts specific chemical reactivity and versatility in various applications. Its ability to undergo diverse chemical reactions and its role as a precursor in the synthesis of complex molecules make it a valuable compound in scientific research and industrial processes.
Properties
Molecular Formula |
C12H19NO3 |
---|---|
Molecular Weight |
225.28 g/mol |
IUPAC Name |
2-(triethoxymethyl)pyridine |
InChI |
InChI=1S/C12H19NO3/c1-4-14-12(15-5-2,16-6-3)11-9-7-8-10-13-11/h7-10H,4-6H2,1-3H3 |
InChI Key |
DAACENCADFMWEY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C1=CC=CC=N1)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.